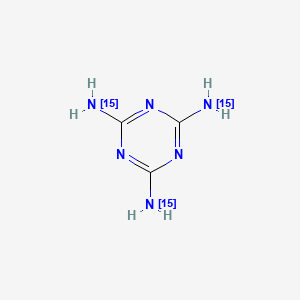

Melamine-15N3

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triazine-2,4,6-tri(15N3)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSHMPZPIAZGSV-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NC(=NC(=N1)[15NH2])[15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676004 | |

| Record name | 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287476-11-3 | |

| Record name | 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287476-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Melamine-¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Melamine-¹⁵N₃, an isotopically labeled form of melamine (B1676169) (1,3,5-triazine-2,4,6-triamine). While its bulk physical properties are nearly identical to its unlabeled analogue, its distinct molecular weight makes it an invaluable tool in metabolic research, toxicology studies, and as an internal standard for quantitative analysis.

Core Physical and Chemical Properties

Isotopic labeling involves the substitution of an atom with one of its isotopes. In Melamine-¹⁵N₃, three of the six nitrogen atoms are replaced with the stable, heavier isotope ¹⁵N. This substitution results in a predictable increase in molecular weight but does not significantly alter properties such as melting point, solubility, or appearance. The data presented below pertains to standard melamine but is representative of Melamine-¹⁵N₃, with the exception of molecular weight, which is provided for both species.

Table 1: Quantitative Physical and Chemical Data

| Property | Value | Notes |

| Molecular Formula | C₃H₆N₆ | |

| Appearance | Colorless to white monoclinic crystals or white powder.[1][2] | Sublimes when gently heated.[1] |

| Molar Mass (unlabeled) | 126.12 g/mol [1] | Calculated for C₃H₆(¹⁴N)₆. |

| Molar Mass (¹⁵N₃ labeled) | 129.10 g/mol [3] | Calculated for C₃H₆(¹⁴N)₃(¹⁵N)₃. The exact mass is 129.056 Da.[3] |

| Melting Point | >300 °C (decomposes).[2][4] | Melamine decomposes at approximately 343-354 °C.[1][5] |

| Boiling Point | Sublimes.[1][5] | Does not have a traditional boiling point at atmospheric pressure. |

| Density | 1.573 g/cm³[5] | |

| Solubility in Water | 3.24 g/L (at 20 °C).[5] | Slightly soluble in water.[6] |

| LogP (Octanol-Water Partition Coefficient) | -1.37 to -1.4.[1] | Indicates high hydrophilicity. |

| Nitrogen Content (by mass) | ~66%[5] | This high nitrogen content is a key characteristic. |

| Refractive Index | 1.872[2] |

Experimental Protocols

The characterization and quantification of Melamine-¹⁵N₃ rely on standard analytical techniques. The most critical methods are those that can differentiate between the labeled and unlabeled forms, namely mass spectrometry and ¹⁵N NMR spectroscopy.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the identity and isotopic purity of Melamine-¹⁵N₃. It is commonly used in conjunction with liquid chromatography (LC-MS/MS) for quantification in complex matrices.[7]

-

Objective: To confirm the molecular weight of Melamine-¹⁵N₃ and distinguish it from unlabeled melamine.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the Melamine-¹⁵N₃ standard (e.g., 1 µg/mL) in an appropriate solvent such as a 1:1 mixture of acetonitrile (B52724) and water.[8] For analysis in biological matrices (e.g., tissue), an extraction with 50% acetonitrile in water followed by solid-phase extraction (SPE) cleanup is typically required.[9][10]

-

Instrumentation: Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[7][10]

-

Ionization: Employ a suitable ionization source. Positive ion electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for melamine analysis.[8][10]

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9][10]

-

-

Expected Results:

-

The mass spectrum will show a parent ion (M+H)⁺ at m/z 130 for Melamine-¹⁵N₃, which is 3 mass units higher than the m/z 127 peak for unlabeled melamine.[11]

-

In MRM mode, specific precursor-to-product ion transitions are monitored to confirm identity and quantify the analyte. For example, a transition for the ¹⁵N₃-labeled internal standard can be monitored alongside transitions for the unlabeled analyte.[9][10]

-

Characterization by ¹⁵N Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N NMR spectroscopy provides detailed information about the nitrogen environments within the molecule, confirming the specific locations of the ¹⁵N labels.

-

Objective: To verify the positions of the ¹⁵N isotopes within the melamine structure.

-

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the labeled compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer equipped for detecting ¹⁵N nuclei.

-

Experiment: Acquire a one-dimensional ¹⁵N spectrum. For more detailed structural elucidation, two-dimensional correlation experiments like ¹H-¹⁵N HMQC can be used to show connectivity between protons and the labeled nitrogen atoms.[12]

-

-

Expected Results:

-

The ¹⁵N NMR spectrum will show signals corresponding to the labeled nitrogen atoms. The chemical shifts of these signals are characteristic of the specific chemical environment (e.g., amine vs. triazine ring nitrogen).[13]

-

Coupling patterns in high-resolution spectra can provide further structural confirmation. This technique is particularly powerful for studying the reactions of melamine, such as its co-polymerization with formaldehyde.[12]

-

Determination of Physical Properties

Standard pharmacopeial methods are used to determine the bulk physical properties.

-

Melting Point Determination (Capillary Method):

-

A small, dry, powdered sample of the substance is packed into a thin glass capillary tube.[14][15]

-

The capillary is placed in a calibrated heating block or bath.[14][15]

-

The temperature is increased at a controlled rate (e.g., 1-2 °C per minute).[15]

-

The melting range is recorded from the temperature at which the substance first begins to liquefy to the temperature at which it is completely liquid.[15][16] For melamine, this point corresponds with decomposition.[1]

-

-

Solubility Determination (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a sealed container.[17]

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[17]

-

The undissolved solid is removed by centrifugation and filtration.[17]

-

The concentration of the dissolved compound in the clear filtrate is quantified using a suitable analytical technique, such as HPLC or UV-spectroscopy.[17][18]

-

Visualizations: Workflows and Pathways

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical confirmation of isotopically labeled Melamine-¹⁵N₃.

Caption: General Workflow for Synthesis and Characterization of Melamine-¹⁵N₃.

Toxicity Pathway: Melamine Cyanurate Crystal Formation

Melamine's primary toxicological relevance stems from its interaction with cyanuric acid, a common impurity. When co-ingested, they form highly insoluble crystals in the kidneys, leading to renal failure.[19][20] This pathway is critical for professionals in drug development to understand, as contamination can have severe consequences.

Caption: Pathway of Melamine-Induced Nephrotoxicity.

References

- 1. Melamine | C3N3(NH2)3 | CID 7955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Melamine | 108-78-1 [chemicalbook.com]

- 3. 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine | C3H6N6 | CID 46782115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Melamine - Wikipedia [en.wikipedia.org]

- 6. Melamine: Structure, Formula, Properties & Key Uses [vedantu.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. amxpress.com [amxpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.org [mdpi.org]

- 12. researchgate.net [researchgate.net]

- 13. Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. Nitrogen-15 Chemical Shifts Determined from Natural-Abundance Spectra [authors.library.caltech.edu]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. westlab.com [westlab.com]

- 17. benchchem.com [benchchem.com]

- 18. lifechemicals.com [lifechemicals.com]

- 19. Melamine cyanurate - Wikipedia [en.wikipedia.org]

- 20. Timing and route of exposure affects crystal formation in melamine and cyanuric exposed male and female rats: Gavage vs. feeding - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isotopic Purity of Melamine-¹⁵N₃ Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Melamine-¹⁵N₃ analytical standards. It includes a compilation of purity data from various commercial suppliers, detailed experimental protocols for determining isotopic enrichment, and a visual representation of the analytical workflow. This document is intended to assist researchers in evaluating and utilizing Melamine-¹⁵N₃ for quantitative analytical applications, particularly in mass spectrometry-based assays.

Quantitative Data on Melamine-¹⁵N₃ Purity

The isotopic and chemical purity of Melamine-¹⁵N₃ analytical standards are critical parameters for its use as an internal standard in quantitative analysis. The following table summarizes the purity specifications from several major suppliers. It is important to note that specifications can vary by supplier and by specific product lot. Therefore, always refer to the Certificate of Analysis (CoA) for the most accurate and up-to-date information.

| Supplier | Product Number | Isotopic Purity/Enrichment | Chemical Purity | Analytical Method |

| MedchemExpress | HY-Y1117S | 99.8% | 99.91% | LCMS |

| Sigma-Aldrich | 80038 | >80 atom % ¹⁵N (triamine), <20 atom % ¹⁵N (triazine) | ≥95.0% | GC |

| LGC Standards | TRC-M208703-10MG | Not Specified | >95% | HPLC |

| Cambridge Isotope Laboratories, Inc. | CNLM-8150 | 98% (amino-¹⁵N₃) | Not Specified | Not Specified |

Experimental Protocols for Isotopic Purity Determination

The determination of the isotopic purity of ¹⁵N-labeled compounds such as Melamine-¹⁵N₃ is typically performed using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. While specific protocols may vary between laboratories and instrumentation, the following sections provide detailed, generalized methodologies for these key techniques.

High-Resolution Mass Spectrometry (HRMS) Method

HRMS is a powerful technique for determining isotopic enrichment by accurately measuring the mass-to-charge ratio (m/z) of the labeled and unlabeled isotopologues.

2.1.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of the Melamine-¹⁵N₃ analytical standard in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solution to a final concentration suitable for the mass spectrometer being used, typically in the range of 1-10 µg/mL. The final solution should be prepared in a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

2.1.2. Instrumental Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of achieving a mass resolution of at least 60,000.

-

Ionization Source: Employ an appropriate ionization source, typically Electrospray Ionization (ESI) in positive ion mode for melamine (B1676169) analysis.

-

Mass Spectrometry Parameters:

-

Scan Range: Set the scan range to include the m/z values for both the unlabeled melamine (C₃H₆N₆, monoisotopic mass ≈ 126.06 Da) and the fully ¹⁵N₃-labeled melamine (C₃H₆¹⁵N₃N₃, monoisotopic mass ≈ 129.05 Da).

-

Resolution: Set the instrument to a high-resolution setting to ensure baseline separation of the isotopic peaks.

-

Data Acquisition: Acquire full scan mass spectra.

-

2.1.3. Data Analysis

-

Isotopologue Identification: Identify the monoisotopic peaks corresponding to the unlabeled melamine ([M+H]⁺ ≈ 127.07 m/z) and the ¹⁵N₃-labeled melamine ([M+H]⁺ ≈ 130.06 m/z).

-

Peak Intensity Measurement: Measure the signal intensity (peak area or height) for each identified isotopologue.

-

Isotopic Purity Calculation: Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Intensity of ¹⁵N₃-labeled peak / (Intensity of ¹⁵N₃-labeled peak + Intensity of unlabeled peak)] x 100

Note: This calculation can be extended to include partially labeled species if they are detected.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy, particularly ¹⁵N NMR, can also be used to determine the isotopic enrichment of Melamine-¹⁵N₃.

2.2.1. Sample Preparation

-

Sample Dissolution: Dissolve an accurately weighed amount of the Melamine-¹⁵N₃ standard in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2.2. Instrumental Analysis

-

Instrumentation: Use a high-field NMR spectrometer equipped with a probe capable of detecting ¹⁵N nuclei.

-

Experiment: Acquire a one-dimensional ¹⁵N NMR spectrum. A proton-decoupled ¹⁵N spectrum is often preferred to simplify the spectrum and improve sensitivity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.

-

Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may be significant due to the low gyromagnetic ratio of ¹⁵N.

-

Relaxation Delay: A suitable relaxation delay should be used to ensure quantitative measurements.

-

2.2.3. Data Analysis

-

Spectral Integration: Integrate the area of the peak corresponding to the ¹⁵N nuclei in the Melamine-¹⁵N₃.

-

Comparison with a Standard: For quantitative isotopic enrichment, a reference standard with a known ¹⁵N concentration or a natural abundance sample may be used for comparison. However, for a highly enriched sample, the absence of a detectable ¹⁴N signal (or a very small one) in the corresponding spectral region can confirm high isotopic purity.

-

Purity Estimation: The isotopic purity is estimated by comparing the integral of the ¹⁵N signal to that of any detectable ¹⁴N signals or by comparing it to the signal of a known concentration of a reference compound.

Visualization of the Analytical Workflow

The following diagram illustrates a generalized workflow for the determination of the isotopic purity of a Melamine-¹⁵N₃ analytical standard.

This guide provides a foundational understanding of the isotopic purity of Melamine-¹⁵N₃ analytical standards. For all applications, it is imperative to consult the supplier's documentation and perform appropriate in-house verification to ensure the quality and suitability of the standard for your specific analytical needs.

The Abundance of Nature's Heavy Nitrogen: A Technical Guide to ¹⁵N and its Application in Melamine-¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural abundance of the stable isotope Nitrogen-15 (¹⁵N) and its critical relevance in the form of isotopically labeled Melamine-¹⁵N₃. This document serves as a comprehensive resource, providing quantitative data, detailed experimental protocols, and logical workflows to empower researchers in leveraging ¹⁵N and Melamine-¹⁵N₃ in their scientific endeavors.

Understanding the Natural Abundance of Nitrogen-15

Nitrogen, a fundamental element in countless biological and chemical processes, is predominantly composed of two stable isotopes: ¹⁴N and ¹⁵N. The lighter isotope, ¹⁴N, is significantly more abundant, comprising approximately 99.6% of all nitrogen atoms. In contrast, the heavier isotope, ¹⁵N, which contains an additional neutron, has a much lower natural abundance, typically around 0.36% to 0.4%.[1][2][3] This scarcity of ¹⁵N is precisely what makes it an invaluable tool in scientific research, particularly as a tracer in metabolic studies and as a component of internal standards for quantitative analysis.

The slight mass difference between ¹⁴N and ¹⁵N leads to isotopic fractionation during physical, chemical, and biological processes. This results in subtle variations in the ¹⁵N/¹⁴N ratio in different natural materials. These variations are often expressed in delta (δ) notation in parts per thousand (‰) relative to a standard, which is atmospheric N₂.[1]

Table 1: Key Properties of Nitrogen Isotopes

| Property | ¹⁴N | ¹⁵N |

| Natural Abundance | ~99.6%[1][3][4] | ~0.4%[1][3] |

| Atomic Mass (amu) | 14.003074 | 15.000108 |

| Nuclear Spin (I) | 1 | 1/2[4][5] |

| NMR Activity | Yes (Quadrupolar) | Yes (Non-quadrupolar)[2][5] |

Melamine-¹⁵N₃: A Powerful Tool for Quantitative Analysis

Melamine (B1676169) (C₃H₆N₆) is a nitrogen-rich organic compound that has been illicitly used as an adulterant in food products to artificially inflate their apparent protein content.[6] To ensure food safety and protect public health, highly accurate and sensitive analytical methods are required for the detection and quantification of melamine. Melamine-¹⁵N₃, in which the three exocyclic amino groups are labeled with ¹⁵N, serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS).[7][8][9]

The use of a stable isotope-labeled internal standard like Melamine-¹⁵N₃ is crucial for compensating for matrix effects and variations in sample preparation and instrument response, thereby enabling highly accurate quantification.[6]

Table 2: Properties of Melamine and Melamine-¹⁵N₃

| Property | Melamine | Melamine-¹⁵N₃ |

| Chemical Formula | C₃H₆N₆[10] | C₃H₆¹⁵N₃ |

| Molecular Weight ( g/mol ) | ~126.12[10] | ~129.10[11] |

| Primary Application | Industrial chemical[6][10] | Internal standard for quantitative analysis[8][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the analysis of ¹⁵N abundance and the use of Melamine-¹⁵N₃.

Determination of ¹⁵N Natural Abundance by Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry is the primary technique for high-precision measurement of natural variations in stable isotope ratios.

Materials:

-

Dried and homogenized sample material

-

Tin capsules

-

Microbalance

-

Elemental Analyzer (EA) coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS)[2]

Procedure:

-

Sample Preparation:

-

Dry the sample to a constant weight to remove all moisture.

-

Grind the dried sample into a fine, homogeneous powder to ensure representativeness.[2]

-

-

Sample Weighing:

-

Accurately weigh a small amount of the powdered sample (typically 1-5 mg, depending on the nitrogen content) into a tin capsule using a microbalance.

-

-

EA-IRMS Analysis:

-

The tin capsule containing the sample is introduced into the combustion reactor of the elemental analyzer.

-

The sample is combusted at a high temperature (e.g., >1000 °C) in the presence of oxygen.

-

The resulting combustion gases pass through a reduction furnace to convert all nitrogen oxides to N₂ gas.

-

The N₂ gas is then separated from other gases by gas chromatography and introduced into the ion source of the mass spectrometer.

-

-

Data Acquisition:

-

The mass spectrometer simultaneously measures the ion beams of mass 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N).

-

The software calculates the ¹⁵N/¹⁴N ratio, which is then expressed as a δ¹⁵N value in per mil (‰) relative to the international standard (atmospheric air).

-

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. waters.com [waters.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Combination of Standard Addition and Isotope Dilution Mass Spectrometry for the Accurate Determination of Melamine and Cyanuric Acid in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Pharmacokinetics of melamine and cyanuric acid and their combinations in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. waters.com [waters.com]

Melamine-¹⁵N₃: A Technical Guide to Its Theoretical and Actual Mass for Researchers

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the theoretical and actual mass of Melamine-¹⁵N₃. This isotopically labeled compound is a critical internal standard for quantitative analysis, particularly in mass spectrometry-based methods.

Understanding the Mass of Melamine-¹⁵N₃

The distinction between theoretical and actual mass is fundamental in analytical chemistry. The theoretical mass is calculated based on the atomic masses of the constituent isotopes, while the actual mass is determined experimentally and can be influenced by the isotopic purity of the specific batch.

Theoretical Mass

The theoretical mass of a molecule can be expressed as either molecular weight (based on the weighted average of natural isotopic abundances) or monoisotopic mass (based on the mass of the most abundant isotope for each element). For isotopically labeled compounds like Melamine-¹⁵N₃, the calculation is based on the specific isotopes incorporated.

The molecular formula for Melamine-¹⁵N₃ is C₃H₆¹⁵N₃N₃. The notation indicates that three of the six nitrogen atoms are the heavy isotope ¹⁵N, while the other three are the naturally abundant ¹⁴N.

Table 1: Theoretical Mass Data for Melamine-¹⁵N₃

| Parameter | Value | Source |

| Molecular Weight | 129.10 g/mol | [1] |

| 129.15 g/mol | [2][3] | |

| Exact Mass | 129.05649890 Da | [1] |

| 129.056503 Da | [2][4] | |

| Monoisotopic Mass | 129.05649890 Da | [1] |

It is important to note that slight variations in the calculated molecular weight exist across different databases, which may arise from the use of different atomic mass values in the calculation. The exact mass and monoisotopic mass are conceptually similar for this specific labeled compound and represent the mass of a single molecule containing the specified isotopes.

For comparison, a fully labeled Melamine-¹³C₃,¹⁵N₃ has a molecular weight of 132.08 g/mol and an exact mass of 132.06656340 Da.[5][6][7]

Actual Mass and Isotopic Purity

The "actual mass" of a sample of Melamine-¹⁵N₃ is determined through experimental measurement, typically using mass spectrometry. This measured mass can be influenced by the isotopic purity of the material. Commercial suppliers of Melamine-¹⁵N₃ often specify the isotopic enrichment. For instance, one supplier notes an isotopic purity of >80 atom % ¹⁵N in the triamine positions and <20 atom % ¹⁵N in the triazine ring.[8] This means that the bulk material will contain a distribution of molecules with varying numbers of ¹⁵N atoms, although the species with three ¹⁵N atoms will be the most abundant.

Experimental Determination of Mass

The primary technique for determining the mass of Melamine-¹⁵N₃ is mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC).

Experimental Protocol: Mass Spectrometric Analysis of Melamine-¹⁵N₃

The following is a generalized protocol for the analysis of Melamine-¹⁵N₃ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application where this labeled compound serves as an internal standard.[9][10]

1. Standard Preparation:

-

Prepare a stock solution of Melamine-¹⁵N₃ in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[9]

-

Prepare a series of calibration standards by spiking known concentrations of unlabeled melamine (B1676169) into blank matrix (e.g., porcine muscle tissue extract, urine) and adding a constant concentration of the Melamine-¹⁵N₃ internal standard to each.[9][10]

2. Sample Preparation (Example: Porcine Muscle Tissue): [10]

-

Homogenize the tissue sample in a 50% acetonitrile/water solution.

-

Centrifuge the homogenate to separate solids.

-

Acidify the supernatant and perform a liquid-liquid extraction with methylene (B1212753) chloride to remove nonpolar interferences.

-

Clean up the aqueous extract using mixed-mode solid-phase extraction (SPE) with a C8/strong cation exchange cartridge.

-

Elute the analyte and internal standard from the SPE cartridge.

-

Evaporate the eluent to dryness and reconstitute in a mobile phase-compatible solvent.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 or phenyl-ether column is suitable for separation.

-

Mobile Phase: A gradient elution with a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile is often used.[10]

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[10]

-

MRM Transitions:

-

For Melamine: Monitor the transition of the precursor ion (protonated molecule, [M+H]⁺) at m/z 127 to specific product ions, such as m/z 85 and m/z 68.

-

For Melamine-¹⁵N₃ (Internal Standard): Monitor the transition of the precursor ion at m/z 130 to its corresponding product ions. The M+3 mass shift is characteristic.[8]

-

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the melamine transitions to the peak area of the Melamine-¹⁵N₃ internal standard transition against the concentration of the melamine standards.

-

Determine the concentration of melamine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of melamine using Melamine-¹⁵N₃ as an internal standard.

Caption: Workflow for quantitative analysis of melamine using Melamine-¹⁵N₃.

This technical guide provides a comprehensive overview of the theoretical and actual mass of Melamine-¹⁵N₃, along with a detailed experimental protocol for its use in quantitative analysis. The provided data and methodologies are intended to support researchers in the accurate and reliable measurement of melamine in various matrices.

References

- 1. 1,3,5-Triazine-2,4,6-(~15~N_3_)triamine | C3H6N6 | CID 46782115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Melamine-15N3 | 287476-11-3 [chemicalbook.com]

- 4. This compound | CAS#:287476-11-3 | Chemsrc [chemsrc.com]

- 5. Melamine-13C3,15N3 | C3H6N6 | CID 71749940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Melamine-13C3,15N3 | CAS 1246816-14-7 | LGC Standards [lgcstandards.com]

- 7. Melamine (¹³Câ, 99%; amino-¹âµNâ, 98%) 100 µg/mL in water- Cambridge Isotope Laboratories, CNLM-8150-1.2 [isotope.com]

- 8. Melamine-(triamine-15N3) 15N 80atom triamine, 15N = 97 CP 287476-11-3 [sigmaaldrich.com]

- 9. amxpress.com [amxpress.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Melamine-¹⁵N₃ as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melamine (B1676169), a nitrogen-rich industrial chemical, has been illicitly added to food and feed products to artificially inflate their apparent protein content. This adulteration has led to serious health issues, including kidney failure, particularly in infants and pets. Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for melamine in various commodities.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and selective quantification of melamine. The use of a stable isotope-labeled internal standard, such as Melamine-¹⁵N₃, is crucial for accurate and precise quantification. This internal standard mimics the physicochemical behavior of the native melamine during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response.[1][2][3]

These application notes provide detailed protocols for the determination of melamine in various matrices using LC-MS/MS with Melamine-¹⁵N₃ as an internal standard.

Principle of the Method

The methodology involves the extraction of melamine from the sample matrix, followed by a cleanup step, typically using solid-phase extraction (SPE), to remove interfering substances. The purified extract is then analyzed by LC-MS/MS. Melamine-¹⁵N₃ is added to the sample prior to extraction to serve as an internal standard for quantification.[2][4] The native melamine and the ¹⁵N₃-labeled internal standard co-elute chromatographically but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of melamine and a constant concentration of the internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated LC-MS/MS methods using Melamine-¹⁵N₃ as an internal standard.

Table 1: Method Performance for Melamine Quantification in Milk and Infant Formula

| Parameter | Milk | Infant Formula | Reference |

| Limit of Quantification (LOQ) | 2.5 ng/mL | 10 ng/g | [5][6] |

| Linearity (Range) | 2.5 - 400 ng/mL | 10 - 1000 ng/g | [5][6] |

| Correlation Coefficient (r²) | > 0.99 | > 0.9913 | [5][6] |

| Accuracy (Recovery %) | 88 - 98% | 82% (average) | [5][7] |

| Precision (%CV / %RSD) | < 6% | < 11% | [5][7] |

Table 2: Method Performance for Melamine Quantification in Animal Tissues and Feed

| Parameter | Porcine Muscle | Animal Feed | Reference |

| Limit of Detection (LOD) | 1.7 ng/g | 0.58 mg/kg | [4][8] |

| Limit of Quantification (LOQ) | - | 0.65 mg/kg | [8] |

| Linearity (Range) | 50 - 2000 ng/mL | 0.5 - 10.0 mg/kg | [4][8] |

| Correlation Coefficient (r²) | Not specified | Not specified | |

| Accuracy (Recovery %) | 83% | 78.0 - 82.3% | [4][8] |

| Precision (%RSD) | 6.5% | < 15% | [4][8] |

Table 3: Method Performance for Melamine Quantification in Urine

| Parameter | Human Urine | Reference |

| Limit of Detection (LOD) | 0.006 µg/mL | [1] |

| Limit of Quantification (LOQ) | 0.01 µg/mL | [1] |

| Linearity (Range) | Not specified | |

| Correlation Coefficient (r²) | Not specified | |

| Accuracy (Recovery %) | 96 - 99% | [1] |

| Precision (%CV) | Not specified |

Experimental Protocols

Protocol 1: Determination of Melamine in Liquid Milk and Infant Formula

This protocol is adapted from validated methods for the analysis of melamine in dairy products.[6][9]

1. Materials and Reagents

-

Melamine standard

-

Melamine-¹⁵N₃ internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid

-

Ammonium hydroxide (B78521)

-

Water, deionized

-

Solid-Phase Extraction (SPE) cartridges: Cation exchange (e.g., MCX)

-

Syringe filters (0.22 µm)

2. Standard Solution Preparation

-

Melamine Stock Solution (1 mg/mL): Accurately weigh 10 mg of melamine and dissolve in 10 mL of a suitable solvent (e.g., water or a weak basic solution).

-

Melamine-¹⁵N₃ Internal Standard Stock Solution (1 mg/mL): Prepare similarly to the melamine stock solution.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the melamine stock solution with a suitable solvent (e.g., 90:10 ACN:water). Each calibration standard should contain a constant concentration of the Melamine-¹⁵N₃ internal standard.

3. Sample Preparation

-

Sample Weighing: Weigh 1 g of powdered infant formula or 5 mL of liquid milk into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Internal Standard Spiking: Add a known amount of Melamine-¹⁵N₃ internal standard solution to each sample, blank, and quality control sample.

-

Extraction: Add 20 mL of 50:50 (v/v) acetonitrile:water. Vortex vigorously for 1 minute and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

-

SPE Cleanup:

-

Conditioning: Condition a cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol to remove interfering substances.

-

Elution: Elute the melamine and internal standard with 5 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm) is commonly used for good retention of the polar melamine.[10]

-

Mobile Phase A: 10 mM Ammonium acetate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A typical gradient starts with a high percentage of organic solvent (e.g., 90% B) and gradually increases the aqueous phase.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization (ESI), Positive mode

-

MRM Transitions:

Protocol 2: Determination of Melamine in Animal Tissue

This protocol is based on established methods for analyzing melamine in animal-derived food products.[4]

1. Materials and Reagents

-

Same as Protocol 1, with the addition of:

-

Acetic acid

2. Sample Preparation

-

Homogenization: Homogenize 5 g of tissue with 20 mL of 50:50 (v/v) acetonitrile:water.

-

Internal Standard Spiking: Add the Melamine-¹⁵N₃ internal standard.

-

Extraction and Centrifugation: Vortex and centrifuge as described in Protocol 1.

-

Liquid-Liquid Extraction (optional): To the supernatant, add acetic acid to acidify, and then wash with dichloromethane to remove lipids.

-

SPE Cleanup: Follow the SPE cleanup steps as outlined in Protocol 1 using a cation exchange cartridge.

-

Evaporation, Reconstitution, and Filtration: Proceed as described in Protocol 1.

3. LC-MS/MS Conditions

-

LC and MS conditions are generally similar to those in Protocol 1. An ether-linked phenyl column has also been reported for the separation.[4]

Visualizations

Caption: Experimental workflow for melamine analysis using LC-MS/MS.

Caption: Logical relationship of components in an LC-MS/MS system.

Conclusion

The use of Melamine-¹⁵N₃ as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the accurate quantification of melamine in a variety of complex matrices. The protocols and data presented here demonstrate that these methods are sensitive, precise, and accurate, making them suitable for routine monitoring, regulatory compliance, and research applications in food safety and drug development. The detailed workflows and system diagrams offer a clear guide for the implementation of these analytical procedures in the laboratory.

References

- 1. Determination of urine melamine by validated isotopic ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ARCHIVED - Determination of Melamine in Various Milk-Containing Products - Canada.ca [canada.ca]

- 3. Simultaneous determination of melamine and related compounds by hydrophilic interaction liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciex.com [sciex.com]

- 6. cromlab-instruments.es [cromlab-instruments.es]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Trace-Level Analysis of Melamine and Related Compounds by LC-MS/MS [restek.com]

- 11. glsciences.cn [glsciences.cn]

Application Note: Quantification of Melamine in Infant Formula by Isotope Dilution Mass Spectrometry using Melamine-¹⁵N₃

Introduction

Melamine (B1676169) is a nitrogen-rich industrial chemical that has been illicitly added to food products, including infant formula, to artificially increase their apparent protein content.[1][2] Ingestion of melamine can lead to severe health issues, particularly in infants, such as kidney stones and renal failure.[1][3] Regulatory bodies have established stringent limits for melamine in infant formula, with the U.S. FDA setting a "zero-tolerance" policy, although levels below 1 ppm are not considered a public health concern.[1][2][4]

This application note describes a robust and sensitive method for the quantification of melamine in infant formula using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, Melamine-¹⁵N₃, is crucial for accurate quantification as it effectively compensates for matrix effects and variations during sample preparation and analysis.[3] This method provides high accuracy and precision, meeting the requirements for regulatory compliance and ensuring the safety of infant food products.

Experimental Protocols

Materials and Reagents

-

Standards: Melamine (≥99% purity), Melamine-¹⁵N₃ (≥98% purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Deionized water (18 MΩ·cm)

-

Reagents: Formic acid (LC-MS grade), Ammonium (B1175870) hydroxide (B78521), Ammonium acetate (B1210297)

-

Solid-Phase Extraction (SPE): Strong Cation Exchange (SCX) cartridges (e.g., Discovery DSC-SCX, 500 mg/6 mL)

-

Equipment:

-

LC-MS/MS System (e.g., Waters ACQUITY UPLC with a triple quadrupole mass spectrometer)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Ultrasonic bath

-

Nitrogen evaporator

-

Syringe filters (0.2 µm PVDF)

-

Preparation of Standard Solutions

-

Melamine Stock Solution (1000 µg/mL): Accurately weigh 10 mg of melamine standard and dissolve in 10 mL of deionized water in a volumetric flask.

-

Melamine-¹⁵N₃ Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of Melamine-¹⁵N₃ and dissolve in 10 mL of deionized water.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the melamine stock solution with a suitable solvent (e.g., 10:90 water:acetonitrile).[5] Spike each calibration standard with a fixed concentration of the Melamine-¹⁵N₃ internal standard.

Sample Preparation Protocol

This protocol is adapted from established FDA and other laboratory methods.[1][6][7]

-

Sample Weighing and Reconstitution:

-

Accurately weigh 1.0 g of powdered infant formula into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 4 mL of deionized water and vortex to dissolve the powder.[7]

-

-

Internal Standard Spiking:

-

Add a known amount of the Melamine-¹⁵N₃ internal standard working solution to the reconstituted sample (e.g., 500 µL of 1 µg/mL stock).

-

-

Extraction:

-

Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition an SCX SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid.[1]

-

Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 0.1% formic acid, followed by 3 mL of methanol to remove interferences.[1]

-

Elution: Elute the melamine and internal standard from the cartridge with 4 mL of 5% ammonium hydroxide in methanol.[1]

-

-

Final Preparation:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen at 50°C.[1]

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 acetonitrile:ammonium acetate buffer).[2]

-

Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[6]

-

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., Ascentis Express HILIC, 10 cm x 2.1 mm, 2.7 µm)

-

Mobile Phase A: 5 mM Ammonium formate (B1220265) in water (pH 3.0)[8]

-

Mobile Phase B: Acetonitrile[8]

-

Flow Rate: 0.4 mL/min[8]

-

Injection Volume: 10 µL[6]

-

Column Temperature: 30°C[6]

-

Gradient: A suitable gradient to ensure separation of melamine from matrix components.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Instrument Parameters: Optimize parameters such as collision energy (CE) and declustering potential (DP) by infusing individual standard solutions.

-

Data Presentation

The performance of the method is summarized in the table below. The data represents typical validation results for the quantification of melamine in infant formula.

| Parameter | Value | Reference |

| Calibration Range | 0.25 - 5.0 µg/g | [6] |

| Linearity (r²) | > 0.995 | [6] |

| Limit of Quantification (LOQ) | 0.05 - 0.25 µg/g (ppm) | [6][10] |

| Limit of Detection (LOD) | 0.01 - 0.08 µg/g (ppm) | [10] |

| Average Recovery | 72% - 110% | [6][10] |

| Precision (RSD%) | < 15% | [6] |

Visualizations

Experimental Workflow

Caption: Workflow for Melamine Quantification in Infant Formula.

Principle of Isotope Dilution Mass Spectrometry

Caption: Isotope Dilution Principle for Accurate Quantification.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cromlab-instruments.es [cromlab-instruments.es]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. A method validation of determination of melamine in marketed infant formula and milk powder of Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. Laboratory Information Bulletin (LIB) 4421: Melamine and Cyanuric Acid Residues in Infant Formula | FDA [fda.gov]

- 7. Laboratory Information Bulletin (LIB) 4422: Melamine and Cyanuric Acid Residues In Foods | FDA [fda.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for ¹⁵N-Glutamine in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the incorporation of isotopically labeled substrates, such as ¹⁵N-glutamine, into downstream metabolites, researchers can quantify the contributions of various pathways to cellular metabolism. Glutamine is a critical nutrient for highly proliferative cells, serving as a primary nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and other essential biomolecules.[1][2][3] This document provides a detailed protocol for conducting ¹⁵N-glutamine-based metabolic flux analysis in cultured mammalian cells, from experimental design to data interpretation.

While the initial query specified the use of Melamine-¹⁵N₃, extensive review of scientific literature indicates that melamine (B1676169) is not metabolized by mammalian cells and is therefore not a suitable tracer for metabolic flux analysis. In its place, we present this protocol using L-[amide-¹⁵N]-glutamine, a widely used and validated tracer for studying nitrogen metabolism.

Key Concepts in ¹⁵N-Glutamine Metabolic Flux Analysis

-

Nitrogen Donation: The amide nitrogen from glutamine is utilized in numerous biosynthetic pathways. By tracing the ¹⁵N label, the flux of this nitrogen into purines, pyrimidines, and other amino acids can be quantified.[1][2]

-

Anaplerosis: Glutamine is a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle through its conversion to glutamate (B1630785) and subsequently α-ketoglutarate.[1]

-

Redox Homeostasis: Glutamine metabolism is closely linked to the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1]

Experimental Workflow

The overall workflow for a ¹⁵N-glutamine metabolic flux analysis experiment consists of several key stages, from cell culture to data analysis.

Caption: A generalized workflow for ¹⁵N-glutamine metabolic flux analysis.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

-

Glutamine-free cell culture medium (e.g., RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-[amide-¹⁵N]-glutamine (or other desired ¹⁵N-labeled glutamine)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of the experiment (typically 70-80% confluency). Include extra wells for cell counting and viability assessment.

-

Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with 10% dFBS and the desired concentration of L-[amide-¹⁵N]-glutamine (a typical concentration is 2-4 mM). Prepare a corresponding control medium with unlabeled L-glutamine.

-

Adaptation (Optional but Recommended): The day before the experiment, switch the cells to glutamine-free medium supplemented with dFBS for a short period (e.g., overnight) to deplete intracellular glutamine pools.[2][4]

-

Isotopic Labeling: To initiate the labeling experiment, aspirate the existing medium, wash the cells once with sterile PBS, and add the pre-warmed ¹⁵N-glutamine labeling medium.[1] Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of ¹⁵N into various metabolites.

Metabolic Quenching and Metabolite Extraction

Rapid quenching is critical to halt enzymatic activity and preserve the metabolic state of the cells.

Materials:

-

Ice-cold 0.9% NaCl solution

-

Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol (B129727)/20% water)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Quenching: At each time point, aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl solution.

-

Extraction: Add 1 mL of the pre-chilled 80% methanol to each well.[5] Place the plate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching and protein precipitation.

-

Harvesting: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac). Dried samples can be stored at -80°C until analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for its high sensitivity and selectivity in detecting and quantifying isotopologues.

Sample Preparation:

-

Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, such as 50 µL of a 50:50 methanol:water solution containing 0.1% formic acid.[2]

-

Injection: Inject a small volume (e.g., 2-10 µL) of the reconstituted sample onto the LC-MS/MS system.

LC-MS/MS Parameters (Example):

-

LC Column: A reverse-phase column suitable for polar metabolite separation (e.g., C18).

-

Mobile Phases:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A suitable gradient to separate the metabolites of interest.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive and/or negative electrospray ionization (ESI), depending on the metabolites of interest.

-

Data Acquisition: Use Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of expected metabolites and their ¹⁵N-labeled isotopologues.[2]

Data Presentation and Analysis

Quantitative Data Summary

The following tables provide examples of how to present quantitative data from a ¹⁵N-glutamine tracing experiment.

Table 1: Fractional ¹⁵N Enrichment in Key Metabolites Over Time

| Metabolite | 2 hours (%) | 6 hours (%) | 12 hours (%) | 24 hours (%) |

| Glutamate | 85.2 ± 3.1 | 95.1 ± 1.5 | 96.3 ± 0.8 | 96.5 ± 0.7 |

| Aspartate | 30.5 ± 2.5 | 55.8 ± 4.2 | 70.1 ± 3.9 | 75.4 ± 3.1 |

| Alanine | 15.2 ± 1.8 | 35.7 ± 2.9 | 50.3 ± 3.5 | 60.1 ± 4.0 |

| Proline | 10.1 ± 1.2 | 25.4 ± 2.1 | 40.8 ± 3.3 | 52.6 ± 3.8 |

| UMP (Uracil) | 5.3 ± 0.9 | 15.8 ± 1.7 | 28.9 ± 2.4 | 40.2 ± 3.1 |

| AMP (Adenine) | 8.1 ± 1.1 | 20.4 ± 2.0 | 35.6 ± 2.8 | 48.9 ± 3.5 |

| GMP (Guanine) | 7.9 ± 1.0 | 19.8 ± 1.9 | 34.2 ± 2.7 | 47.5 ± 3.3 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical examples based on typical results.

Table 2: Mass Isotopologue Distribution of Aspartate at 12 hours

| Isotopologue | Abundance (%) |

| M+0 | 29.9 |

| M+1 (¹⁵N) | 70.1 |

This table shows the percentage of the aspartate pool that remains unlabeled (M+0) versus the portion that has incorporated one ¹⁵N atom (M+1).

Data Processing and Flux Calculation

-

Natural Abundance Correction: The raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). Software packages such as IsoCor or INCA can be used for this correction.

-

Metabolic Flux Calculation: The corrected mass isotopologue distributions are then used to calculate metabolic fluxes using software that employs mathematical models of cellular metabolism (e.g., INCA, Metran, OpenMebius). These tools fit the experimental data to a metabolic network model to estimate the rates of intracellular reactions.

Visualization of Metabolic Pathways

The following diagrams illustrate the central role of glutamine in nitrogen metabolism and the experimental workflow.

Caption: Key pathways of ¹⁵N-glutamine metabolism.

Conclusion

Metabolic flux analysis using ¹⁵N-glutamine is a robust method for quantifying the intricate network of nitrogen metabolism in mammalian cells. This technique provides valuable insights into how cells utilize glutamine for proliferation, energy production, and maintenance of redox balance. The detailed protocols and data analysis workflows presented here offer a comprehensive guide for researchers to successfully implement ¹⁵N-MFA in their studies, contributing to a deeper understanding of cellular physiology in health and disease, and aiding in the discovery of novel therapeutic targets.

References

- 1. benchchem.com [benchchem.com]

- 2. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Melamine-¹⁵N₃ Analysis in Soil

These application notes provide detailed methodologies for the extraction, purification, and quantification of Melamine-¹⁵N₃ in soil samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), a nitrogen-rich industrial chemical, and its isotopically labeled form, Melamine-¹⁵N₃, can be introduced into the environment through various industrial and agricultural activities. Accurate and sensitive analytical methods are crucial for monitoring its presence in soil to assess potential environmental contamination and to conduct tracer studies in metabolic or environmental fate research. This document outlines sample preparation techniques and analytical methods for the determination of Melamine-¹⁵N₃ in soil matrices. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes the performance of various methods for melamine analysis. While the data may not be specific to Melamine-¹⁵N₃, it provides a strong indication of the expected performance for the isotopically labeled analogue.

| Method | Extraction Technique | Clean-up | Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |

| Method 1 | Surfactant-Enhanced Hollow Fiber Liquid Phase Microextraction (SE-HF-LPME) | - | HPLC-UV | 0.005 µg/mL | - | 95-109% | [1][2] |

| Method 2 | Mechanical Shaking with 70% Acetonitrile (B52724)/30% 0.050 M Ammonium (B1175870) Carbonate | Strong Cation Exchange (SCX) SPE | LC-UV | 2.5 ng injected | 10 ppb | 95% | [3] |

| Method 3 | Mechanical Shaking with 70% Acetonitrile/30% 0.050 M Ammonium Carbonate | Strong Cation Exchange (SCX) SPE | GC-MSD (SIM) | 0.050 ng injected | 10 ppb | 92% | [3] |

| Method 4 | Sonication with 10:40:50 Diethylamine:Water:Acetonitrile | - | GC-MS | - | - | - | [4][5] |

| Method 5 | Water Extraction with Acetic Acid | Filtration | HPLC-UV | 0.05 mg/L | - | - | [6] |

Experimental Workflow

The general workflow for the analysis of Melamine-¹⁵N₃ in soil involves sample collection and preparation, extraction of the analyte, clean-up of the extract, and subsequent analysis by a suitable chromatographic technique.

Experimental Protocols

Protocol 1: Extraction and Analysis by LC-UV

This protocol is adapted from a method for the determination of melamine in soil using mechanical shaking and strong cation exchange clean-up.[3]

1. Materials and Reagents

-

Melamine-¹⁵N₃ standard

-

Acetonitrile (HPLC grade)

-

Ammonium carbonate

-

Deionized water

-

Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) cartridges

-

Methanol (B129727) (HPLC grade)

-

Ammonia solution

-

0.2 µm syringe filters

2. Sample Preparation

-

Air-dry the soil sample at room temperature.

-

Crush the dried soil sample to pass through a 2 mm sieve.

-

Weigh 10 g of the sieved soil into a 50 mL centrifuge tube.

3. Extraction

-

Add 20 mL of extraction solvent (70% acetonitrile / 30% 0.050 M ammonium carbonate) to the centrifuge tube.

-

Cap the tube and shake mechanically for 30 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Decant the supernatant into a clean collection tube.

-

Repeat the extraction process with another 20 mL of extraction solvent.

-

Pool the supernatants from both extractions.

4. Clean-up (Solid Phase Extraction)

-

Condition an SCX SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load an aliquot of the pooled extract onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol.

-

Elute the Melamine-¹⁵N₃ with 5 mL of 5% ammoniated methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume of mobile phase for LC-UV analysis.

-

Filter the reconstituted sample through a 0.2 µm syringe filter before injection.

5. LC-UV Analysis

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 214 nm[3]

-

Quantification: Based on a calibration curve prepared from Melamine-¹⁵N₃ standards.

Protocol 2: Extraction and Analysis by GC-MS

This protocol is based on methods that utilize solvent extraction followed by derivatization for GC-MS analysis.[4]

1. Materials and Reagents

-

Melamine-¹⁵N₃ standard

-

Internal standard (e.g., 2,6-diamino-4-chloropyrimidine)

-

Diethylamine

-

Acetonitrile

-

Deionized water

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

2. Sample Preparation

-

Prepare the soil sample as described in Protocol 1, steps 2.1-2.3. Use 0.5 g of soil for this procedure.

3. Extraction

-

Add 20 mL of extraction solvent (10:40:50 diethylamine:water:acetonitrile) to the soil sample in a centrifuge tube.[4]

-

Sonicate the sample for 30 minutes.[4]

-

Centrifuge at 3500 rpm for 10 minutes.[4]

-

Transfer an aliquot of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 70°C.

4. Derivatization

-

To the dried extract, add 200 µL of pyridine and the internal standard solution.[4]

-

Add 200 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 45 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[4]

-

Cool the sample to room temperature before GC-MS analysis.

5. GC-MS Analysis

-

GC Column: A non-polar or medium-polarity column suitable for TMS derivatives (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250-280°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a final temperature (e.g., 280-300°C).

-

Carrier Gas: Helium

-

MS Ion Source Temperature: 200-230°C

-

MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring the characteristic ions of the Melamine-¹⁵N₃-TMS derivative.

-

Quantification: Based on the ratio of the peak area of the analyte to the internal standard, using a calibration curve.

Protocol 3: Surfactant-Enhanced Hollow Fiber Liquid Phase Microextraction (SE-HF-LPME) and HPLC-UV Analysis

This protocol describes a microextraction technique for the determination of melamine in soil samples.[1][2]

1. Materials and Reagents

-

Melamine-¹⁵N₃ standard

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Hydrochloric acid (HCl)

-

Hollow fiber membrane (e.g., polypropylene)

-

Methanol (HPLC grade)

2. Sample Preparation and Extraction

-

Prepare a soil extract by mixing 5 g of soil with 25 mL of deionized water, shaking for 30 minutes, and centrifuging. The supernatant is used for extraction.

-

Take 5 mL of the soil extract supernatant and adjust the pH to 1.9 with HCl.[1][2]

-

Immerse a polypropylene (B1209903) hollow fiber, with 1-octanol as the organic solvent immobilized in the pores and lumen, into the sample solution.

-

After extraction, withdraw the 1-octanol from the hollow fiber lumen into a syringe.

3. HPLC-UV Analysis

-

Inject the analyte-enriched 1-octanol directly or after dilution with the mobile phase into the HPLC system.

-

Use HPLC-UV conditions similar to those described in Protocol 1. The detection limit for this method has been reported to be 0.005 µg/mL.[1][2]

Signaling Pathways and Logical Relationships

The analytical process does not involve biological signaling pathways. The logical relationship is a linear workflow from sample collection to data analysis as depicted in the experimental workflow diagram.

Conclusion

The choice of sample preparation and analytical technique for Melamine-¹⁵N₃ in soil will depend on the required sensitivity, sample throughput, and available instrumentation. For high sensitivity and confirmatory analysis, LC-MS/MS is the preferred method. GC-MS offers a robust alternative, particularly when derivatization is optimized. HPLC-UV provides a cost-effective screening method for higher concentrations. The provided protocols offer a starting point for method development and validation for the analysis of Melamine-¹⁵N₃ in soil.

References

- 1. Determination of melamine in soil samples using surfactant-enhanced hollow fiber liquid phase microextraction followed by HPLC–UV using experimental design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of melamine in soil samples using surfactant-enhanced hollow fiber liquid phase microextraction followed by HPLC-UV using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD [pubmed.ncbi.nlm.nih.gov]

- 4. food-safety.com [food-safety.com]

- 5. GC/MS Analysis of Melamine and Cyanuric Acid Below 1 μg/g in Infant Formula [restek.com]

- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

Application Notes and Protocols for the Detection of Melamine using Isotope-Labeled Internal Standards

Introduction

Melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich organic chemical used in the production of plastics, laminates, and flame retardants.[1][2] Its illegal adulteration into food products, particularly dairy items, to artificially inflate their apparent protein content has led to serious health concerns, including kidney failure and death.[1][2][3] Consequently, sensitive and reliable analytical methods for the detection and quantification of melamine in various food matrices are crucial for ensuring food safety.

This document provides detailed application notes and protocols for the analysis of melamine using isotopically labeled melamine, such as Melamine-¹⁵N₃ or ¹³C₃¹⁵N₃-melamine, as an internal standard. The use of a stable isotope-labeled internal standard is the preferred method for accurate quantification as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose due to its high sensitivity, selectivity, and reproducibility.[1]

Principle

The analytical method is based on isotope dilution mass spectrometry. A known amount of isotopically labeled melamine (e.g., Melamine-¹⁵N₃ or ¹³C₃¹⁵N₃-melamine) is added to the sample as an internal standard prior to sample preparation. The sample is then subjected to extraction and cleanup procedures to isolate melamine. The final extract is analyzed by LC-MS/MS. Melamine and the internal standard co-elute from the liquid chromatography column and are detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the native melamine to its isotopically labeled internal standard against a calibration curve prepared with known concentrations of both native and labeled standards.

Experimental Protocols

1. Sample Preparation for Milk and Infant Formula

This protocol is adapted from established methods for the extraction of melamine from dairy products.[4][5]

Materials:

-

Whole-fat liquid milk or powdered infant formula

-

Melamine standard

-

Melamine-¹⁵N₃ or ¹³C₃¹⁵N₃-melamine internal standard working solution

-

Methanol (B129727) (MeOH)

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[4]

-

Centrifuge

-

Ultrasonicator

-

Nitrogen evaporator

Procedure:

-

Sample Weighing: Weigh 10 g of liquid milk or 0.5 g of powdered infant formula into a 50 mL centrifuge tube.[4]

-

Internal Standard Spiking: Add a known amount of Melamine-¹⁵N₃ or ¹³C₃¹⁵N₃-melamine internal standard working solution to the sample.

-

Extraction:

-

Solid Phase Extraction (SPE) Cleanup:

-

Final Preparation:

2. LC-MS/MS Analysis

Instrumentation:

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH HILIC 2.1 x 100 mm, 1.7 µm[4]

-

Mobile Phase A: 10 mM ammonium acetate (B1210297) in water[4]

-

Mobile Phase B: 10 mM ammonium acetate in acetonitrile[4]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient: A linear gradient is typically used, starting with a high percentage of organic mobile phase and gradually increasing the aqueous phase to retain and elute the polar melamine compound.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of melamine using isotope dilution LC-MS/MS.

Table 1: Method Performance in Milk and Infant Formula

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 20 ppb (µg/kg) in infant formula | [4] |

| 2.5 ng/mL in milk | [8] | |

| 25 µg/kg for liquid formula | [9] | |

| Recovery | 96-99% in urine | [7] |

| 88-98% accuracy in milk | [8] | |

| Precision (%CV) | <6% in milk | [8] |

Table 2: MRM Transitions for Melamine and Labeled Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use | Reference |

| Melamine | 127 | 85 | Quantifier | [7] |

| Melamine | 127 | 68 | Qualifier | [7] |

| ¹³C₃¹⁵N₃-Melamine | 133 | 89 | Internal Std. | [7] |

Diagrams

Caption: Experimental workflow for melamine detection.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Recent developments in the detection of melamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. agilent.com [agilent.com]

- 6. fssai.gov.in [fssai.gov.in]

- 7. Determination of urine melamine by validated isotopic ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciex.com [sciex.com]

- 9. fda.gov [fda.gov]

Application Notes and Protocols: Melamine-15N3 as a Spike-In Standard for Environmental Water Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich industrial chemical that has been illicitly added to various products to artificially inflate their protein content. Its presence in the environment, particularly in water sources, is a significant concern due to its potential for renal toxicity. Accurate and reliable quantification of melamine in environmental water samples is crucial for assessing exposure and ensuring public safety. Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantification, and the use of a stable isotope-labeled internal standard is central to this methodology. Melamine-15N3, a stable isotope-labeled analog of melamine, serves as an ideal spike-in standard for the quantification of melamine in environmental water samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the native melamine, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variations in instrument response.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample. This "spiked" sample is then processed and analyzed by mass spectrometry. The native analyte (melamine) and the labeled internal standard are differentiated by their mass-to-charge ratios (m/z). By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be accurately determined. This method corrects for losses during sample preparation and variations in instrument response, leading to highly precise and accurate results.[1]

Experimental Protocols

Materials and Reagents

-

Melamine standard (≥99% purity)

-

This compound standard (≥98% isotopic purity)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve melamine and this compound in a suitable solvent, such as a small amount of 0.1 M HCl, and then dilute with ultrapure water to the final volume in a class A volumetric flask.

-

-

Working Standard Solutions (1 µg/mL):

-

Prepare intermediate and working standard solutions by serial dilution of the primary stock solutions with ultrapure water or a suitable mobile phase mimic.

-

-

Spike-In Solution (e.g., 100 ng/mL):

-

Prepare a working solution of this compound at a concentration appropriate for spiking into the water samples. The final concentration in the sample should be in the mid-range of the calibration curve.

-

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Collection and Preservation:

-

Collect water samples in clean, pre-rinsed glass or polypropylene (B1209903) bottles.

-

Store samples at 4°C and analyze as soon as possible. If storage is required for an extended period, freeze at -20°C.

-

-

Spiking with Internal Standard:

-

To a known volume of the water sample (e.g., 100 mL), add a precise volume of the this compound spike-in solution.

-

-

SPE Cartridge Conditioning:

-

Condition the mixed-mode cation exchange SPE cartridge by passing methanol followed by ultrapure water.

-

-

Sample Loading:

-

Load the spiked water sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

-

Washing:

-

Wash the cartridge with ultrapure water to remove interfering substances.

-

A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove interferences.

-

-

Elution:

-

Elute the melamine and this compound from the cartridge using an appropriate solvent, such as 5% ammonium hydroxide (B78521) in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

-

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of the polar melamine.

-